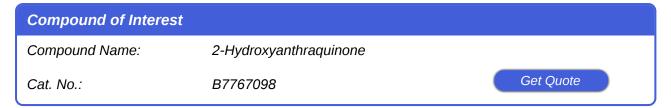


An In-Depth Technical Guide to the Spectroscopic Data of 2-Hydroxyanthraquinone

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **2-Hydroxyanthraquinone** (CAS No: 605-32-3), a naturally occurring anthraquinone derivative with potential applications in medicinal chemistry and materials science. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **2-Hydroxyanthraquinone**, along with standardized experimental protocols for data acquisition.

Spectroscopic Data Summary

The structural elucidation and characterization of **2-Hydroxyanthraquinone** are critically dependent on modern spectroscopic techniques. The following sections present a summary of the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and MS analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The ¹H and ¹³C NMR data for **2-Hydroxyanthraquinone** are presented below. The ¹³C NMR data was obtained in Deuterated Dimethyl Sulfoxide (DMSO-d₆).

Table 1: ¹H NMR Spectroscopic Data for **2-Hydroxyanthraquinone**



Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
Data not available in search results			

Table 2: 13C NMR Spectroscopic Data for **2-Hydroxyanthraquinone**

Chemical Shift (δ) ppm	Assignment	
Data not available in search results		

Note: Specific, tabulated ¹H and ¹³C NMR chemical shift values for **2-Hydroxyanthraquinone** were not available in the provided search results. The ¹³C NMR spectrum is noted to have been recorded in DMSO-d₆.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation. The IR spectrum of **2-Hydroxyanthraquinone** is typically acquired using a Potassium Bromide (KBr) pellet.

Table 3: IR Spectroscopic Data for 2-Hydroxyanthraquinone

Wavenumber (cm ⁻¹)	Intensity	Vibrational Mode	Assignment
Data not available in search results			

Note: A detailed list of IR absorption peaks for **2-Hydroxyanthraquinone** was not available in the provided search results.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in the confirmation of its identity. For **2-Hydroxyanthraquinone**, with a



molecular weight of 224.21 g/mol, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a common analytical technique.

Table 4: Mass Spectrometry Data for **2-Hydroxyanthraquinone**

Mass-to-Charge Ratio (m/z)	Relative Intensity	Assignment
224	High	[M] ⁺ (Molecular Ion)
196	Moderate	[M-CO] ⁺
139	Moderate	[M-CO-C ₂ HO] ⁺

Data sourced from PubChem.

Experimental Protocols

The following sections outline the generalized experimental methodologies for acquiring the spectroscopic data presented above. These protocols are based on standard laboratory practices and the information available from the search results.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Sample Preparation (for solid samples):

- Weigh approximately 5-25 mg of 2-Hydroxyanthraquinone for ¹H NMR or 50-100 mg for ¹³C NMR.
- Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry vial.
- Ensure the sample is fully dissolved. If particulates are present, filter the solution through a pipette with a small cotton or glass wool plug into a clean 5 mm NMR tube.
- Cap the NMR tube and carefully wipe the outside before inserting it into the spectrometer.

Instrumentation and Data Acquisition:



- Spectrometer: A high-field NMR spectrometer (e.g., Bruker Avance series, 300 MHz or higher) is typically used.
- ¹H NMR: Acquire the spectrum using a standard single-pulse experiment. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.
- ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the low natural abundance of ¹³C, a larger number of scans is required compared to ¹H NMR.

Infrared (IR) Spectroscopy

KBr Pellet Preparation:

- Thoroughly dry spectroscopy-grade potassium bromide (KBr) in an oven to remove any moisture.
- In an agate mortar, grind 1-2 mg of **2-Hydroxyanthraquinone** to a fine powder.
- Add approximately 100-200 mg of the dried KBr to the mortar and gently but thoroughly mix with the sample.
- Transfer the mixture to a pellet die.
- Place the die in a hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent pellet.
- Carefully remove the pellet from the die and place it in the sample holder of the FT-IR spectrometer.

Instrumentation and Data Acquisition:

- Spectrometer: An FT-IR spectrometer (e.g., Bruker IFS 85) is used.
- Data Acquisition: Record a background spectrum of the empty sample compartment. Then, place the KBr pellet in the sample holder and acquire the sample spectrum. The spectrum is typically recorded over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)



Sample Preparation for GC-MS:

- Prepare a dilute solution of 2-Hydroxyanthraquinone in a volatile organic solvent (e.g., dichloromethane or methanol) at a concentration of approximately 10 μg/mL.
- Ensure the sample is free of any particulate matter by centrifugation or filtration if necessary.
- Transfer the solution to a 1.5 mL GC autosampler vial.

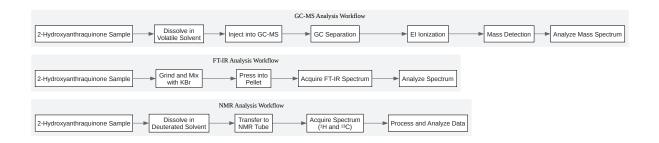
Instrumentation and Data Acquisition:

- Instrument: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.
- GC Conditions:
 - Column: A non-polar capillary column (e.g., HP-5MS) is suitable for the separation of aromatic compounds.
 - Injector Temperature: Typically set to 250-300 °C.
 - Oven Program: A temperature gradient is used to elute the compound, for example, starting at 100 °C and ramping up to 300 °C.
- · MS Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: Scan from m/z 40 to 500.

Visualizations

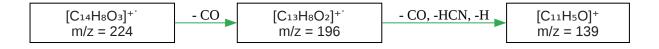
The following diagrams illustrate the general workflows for the spectroscopic analyses described.





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A generalized workflow for NMR, FT-IR, and GC-MS analysis.



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A proposed fragmentation pathway for **2-Hydroxyanthraquinone** in EI-MS.

 To cite this document: BenchChem. [An In-Depth Technical Guide to the Spectroscopic Data of 2-Hydroxyanthraquinone]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7767098#spectroscopic-data-of-2hydroxyanthraquinone-nmr-ir-ms]

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